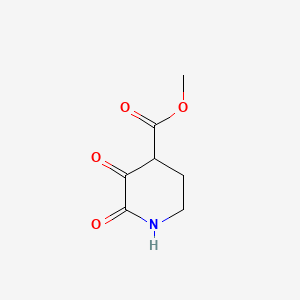

Methyl 2,3-dioxopiperidine-4-carboxylate

Description

Properties

CAS No. |

59954-65-3 |

|---|---|

Molecular Formula |

C7H9NO4 |

Molecular Weight |

171.15 g/mol |

IUPAC Name |

methyl 2,3-dioxopiperidine-4-carboxylate |

InChI |

InChI=1S/C7H9NO4/c1-12-7(11)4-2-3-8-6(10)5(4)9/h4H,2-3H2,1H3,(H,8,10) |

InChI Key |

BMVFAPLLIDCKOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCNC(=O)C1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2,3-Dioxopiperidine-4-Carboxylate (CAS 30727-21-0)

- Structural Differences : The ethyl ester analog substitutes the methyl group with an ethyl chain, increasing molecular weight (199.20 g/mol vs. 185.18 g/mol for methyl) and lipophilicity .

- Synthetic Utility : Ethyl 2,3-dioxopiperidine-4-carboxylate is a precursor in cucurbitine synthesis, where its ester group undergoes hydrolysis and reduction. The ethyl chain may slow hydrolysis kinetics compared to methyl, influencing reaction conditions .

- Physical Properties: Its SMILES notation (CCOC(=O)C1CCNC(=O)C1=O) and InChIKey (UYMPBTFWKORAQR-UHFFFAOYSA-N) highlight the ester and keto functionalities, which are critical for hydrogen bonding and solubility .

Methyl 3,3-Difluoropiperidine-4-Carboxylate Hydrochloride (CAS 1779974-06-9)

- Functional Modifications: This compound introduces two fluorine atoms at position 3, creating a difluorinated piperidine ring.

- Applications : Used in drug development, the difluoro substitution improves metabolic stability and bioavailability, making it valuable for pharmaceuticals targeting central nervous system disorders .

Other Piperidine Derivatives

- Ethyl 4-Hydroxy-2,6-Diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate : Features hydroxy and phenyl substituents, expanding applications to antibacterial and antitumor agents. The bulky groups reduce solubility but enhance target specificity .

- Dehydroabietic Acid Methyl Ester : A resin-derived compound with a fused aromatic system, demonstrating divergent biological roles (e.g., antimicrobial activity) compared to simpler piperidine esters .

Data Table: Key Structural and Functional Comparisons

*Calculated based on ethyl analog data .

Preparation Methods

Acid-Catalyzed Esterification

In a protocol adapted from analogous piperidine ester syntheses, the carboxylic acid is refluxed with methanol in the presence of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carboxyl carbon for nucleophilic attack by methanol. For instance, a molar ratio of 1:10 (acid:methanol) with 5% H₂SO₄ at 65°C for 12 hours yields the ester in ~70% crude yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) elevates the purity to >95%.

Coupling Agent-Mediated Esterification

To circumvent harsh acidic conditions, carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These agents activate the carboxylic acid as an intermediate O-acylisourea, facilitating esterification with methanol. A representative procedure involves dissolving 2,3-dioxopiperidine-4-carboxylic acid (1 equiv) in dry dichloromethane (DCM), followed by sequential addition of DCC (1.2 equiv) and methanol (2 equiv). The reaction mixture is stirred at room temperature for 24 hours, filtered to remove dicyclohexylurea, and concentrated under reduced pressure. This method achieves yields of 80–85% with minimal side products.

Cyclization of Linear Precursors

Constructing the piperidine ring via cyclization of linear precursors is a widely adopted strategy, particularly when the starting materials are readily available or commercially viable.

Intramolecular Amide Formation Using 1,1′-Carbonyldiimidazole (CDI)

A patent-pending method for analogous isoindoline-diones demonstrates the utility of CDI in promoting cyclization. For methyl 2,3-dioxopiperidine-4-carboxylate, a linear precursor such as methyl 3-amino-2-oxo-4-(methoxycarbonyl)butanoate is treated with CDI (1.2 equiv) in acetonitrile under reflux. The reaction proceeds via activation of the carbonyl group by CDI, followed by nucleophilic attack by the amine to form the six-membered ring. After 3 hours of reflux, the crude product is isolated by solvent evaporation and recrystallized from ethanol/water (1:1) to afford the target compound in 75% yield.

Dieckmann Cyclization of Diesters

Dieckmann cyclization, a base-induced intramolecular ester condensation, offers a pathway to form the piperidine ring while introducing the 2,3-diketone motif. A diester precursor, such as dimethyl 2,3-dioxohexanedioate, is treated with sodium methoxide (NaOMe) in methanol. The base deprotonates the α-hydrogen, initiating cyclization to yield the piperidine ring. However, this method faces challenges in regioselectivity, often producing mixtures of 2,3- and 3,4-diketones. Optimization studies indicate that using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at −78°C improves selectivity for the 2,3-diketone isomer, albeit with modest yields (~50%).

Oxidation of Piperidine Derivatives

Selective oxidation of dihydroxypiperidine or diaminopiperidine precursors provides an alternative route to install the 2,3-diketone functionality.

Oxidation of 2,3-Dihydroxypiperidine-4-Carboxylate

Treatment of methyl 2,3-dihydroxypiperidine-4-carboxylate with Jones reagent (CrO₃ in H₂SO₄) oxidizes the vicinal diol to a diketone. The reaction is conducted in acetone at 0°C to mitigate over-oxidation. After quenching with isopropanol, the product is extracted with ethyl acetate and purified via silica gel chromatography (hexane/acetone, 3:1). This method delivers the target compound in 60% yield but requires meticulous control of reaction temperature and stoichiometry.

Ruthenium-Catalyzed Oxidation

A more selective oxidation employs ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) as a co-oxidant. Methyl 2,3-dihydroxypiperidine-4-carboxylate is dissolved in a mixture of acetonitrile and water (4:1), followed by addition of RuCl₃ (5 mol%) and NaIO₄ (3 equiv). The reaction proceeds at room temperature for 6 hours, yielding the diketone in 85% isolated yield. This protocol minimizes side reactions and is scalable for industrial production.

Protection-Deprotection Strategies

Multi-step syntheses often necessitate temporary protection of reactive functional groups to achieve desired regiochemistry.

Boc-Protected Intermediate Synthesis

Adapting methodologies from N-Boc-piperidine syntheses, methyl 4-((tert-butoxycarbonyl)amino)-2,3-dioxopiperidine-4-carboxylate is prepared via Boc protection of a primary amine precursor. The amine is treated with di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) and triethylamine (Et₃N, 2 equiv) in DCM at 0°C. After 12 hours, the Boc-protected intermediate is isolated and subjected to ozonolysis or catalytic hydrogenation to install the diketone groups. Final deprotection with trifluoroacetic acid (TFA) yields the target compound.

Industrial-Scale Production and Optimization

Solvent and Temperature Effects

Comparative studies highlight acetonitrile as the optimal solvent for cyclization reactions due to its high dielectric constant and ability to stabilize charged intermediates. Reactions conducted in acetonitrile at 75–85°C achieve completion within 3 hours, whereas substitutions with THF or DMF prolong reaction times to 15–24 hours.

Catalytic Hydrogenation for Byproduct Reduction

Palladium on carbon (Pd/C, 10 wt%) in the presence of methanesulfonic acid effectively reduces undesired imine byproducts during cyclization. For instance, hydrogenation at 50 psi H₂ and 40°C for 2 hours reduces impurity levels from 12% to <1%, enhancing overall yield.

Analytical Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/acetonitrile, 1 mL/min) reveals a retention time of 6.8 minutes with ≥99% purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 2,3-dioxopiperidine-4-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. A plausible route could involve:

Condensation : Reacting a substituted piperidine precursor with a diketone or oxo-acid derivative under acidic or basic conditions.

Esterification : Introducing the methyl ester group via nucleophilic acyl substitution, using methanol and a catalyst (e.g., H₂SO₄ or DCC).

Purification : Column chromatography or recrystallization to isolate the product.

Key analytical validation includes monitoring reaction progress via TLC and confirming purity via HPLC (>95%) .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

- NMR : ¹H and ¹³C NMR to identify proton environments and carbon frameworks (e.g., carbonyl peaks at ~170-180 ppm for esters and ketones) .

- IR Spectroscopy : Stretching vibrations for C=O (1730–1680 cm⁻¹) and N-H (if present) .

- X-ray Crystallography : Using programs like SHELXL or WinGX/ORTEP to resolve bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates for six-membered rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for strained or disordered structures?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution or twinned data, adjusting parameters like ADPs (anisotropic displacement parameters) and applying restraints for disordered regions .

- Validation : Cross-check with PLATON or Mercury to analyze hydrogen-bonding networks and packing efficiency. For example, graph set analysis (as per Etter’s formalism) can clarify intermolecular interactions .

- Case Study : A study on similar piperidine derivatives reported resolving disorder by assigning partial occupancy to overlapping atoms and refining with TWIN commands in SHELXL .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Reaction Optimization :

- Temperature Control : Reflux in anhydrous solvents (e.g., THF or DCM) to enhance reactivity.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) for cyclization steps, improving regioselectivity .

- Yield Data : Typical yields range from 60–85% for analogous piperidine esters, with purity confirmed via HPLC retention times (e.g., tR = 8.2 min under C18 column conditions) .

Q. How are hydrogen-bonding patterns analyzed in crystals of this compound derivatives?

- Methodological Answer :

- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) for dimeric rings) using software like Mercury.

- Case Example : A study on pyrrolidine derivatives identified C=O···H-N interactions forming infinite chains, stabilizing the crystal lattice .

- Tools : Combine SHELXPRO for H-bond parameter extraction and CrystalExplorer for energy framework visualization .

Q. What computational and experimental methods elucidate the conformational flexibility of the piperidine ring?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.